dimethyl-1,3-thiazole-2-sulfonyl fluoride
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Overview
Description
dimethyl-1,3-thiazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H6FNO2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of dimethyl-1,3-thiazole-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the fluorosulfonylation of thiazole derivatives. This process typically uses fluorosulfonyl radicals generated from precursors such as sulfuryl fluoride gas (SO2F2) or solid reagents like FDIT and AISF . Another method involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides under mild reaction conditions using readily available reagents .
Chemical Reactions Analysis
dimethyl-1,3-thiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluorides.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
dimethyl-1,3-thiazole-2-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of dimethyl-1,3-thiazole-2-sulfonyl fluoride involves its ability to react with specific molecular targets. The sulfonyl fluoride group is known to modify reactive serine residues in proteins, making it a valuable tool for studying enzyme activity and protein interactions . The compound can also interact with other amino acid residues, such as threonine, lysine, tyrosine, cysteine, and histidine, under suitable conditions .
Comparison with Similar Compounds
dimethyl-1,3-thiazole-2-sulfonyl fluoride can be compared with other thiazole derivatives and sulfonyl fluorides. Similar compounds include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
What sets this compound apart is its unique combination of the thiazole ring and the sulfonyl fluoride group, which provides distinct reactivity and applications in various fields .
Properties
IUPAC Name |
4,5-dimethyl-1,3-thiazole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO2S2/c1-3-4(2)10-5(7-3)11(6,8)9/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLHTAYNAJPGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S(=O)(=O)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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